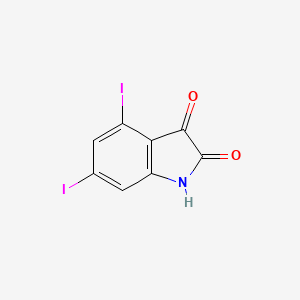
4,6-Diiodo-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diiodo-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The compound’s unique structure, featuring two iodine atoms at positions 4 and 6, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-1H-indole-2,3-dione typically involves the iodination of 1H-indole-2,3-dione. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4,6-Diiodo-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield deiodinated or partially deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
科学研究应用
4,6-Diiodo-1H-indole-2,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer and microbial infections.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Diiodo-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
- 4,6-Difluoro-1H-indole-2,3-dione
- 4,6-Dichloro-1H-indole-2,3-dione
- 4,6-Dibromo-1H-indole-2,3-dione
Comparison: Compared to its halogenated analogs, 4,6-Diiodo-1H-indole-2,3-dione exhibits unique reactivity due to the larger atomic size and higher polarizability of iodine atoms. This results in distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C8H3I2NO2 |
|---|---|
分子量 |
398.92 g/mol |
IUPAC 名称 |
4,6-diiodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3I2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) |
InChI 键 |
MITWWVXIEJFKMT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


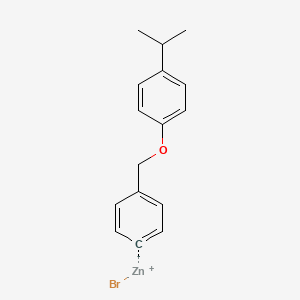
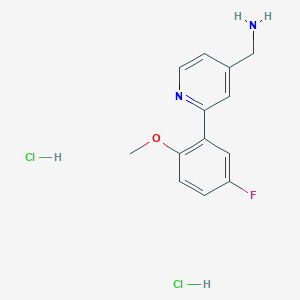
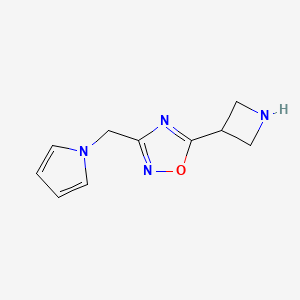

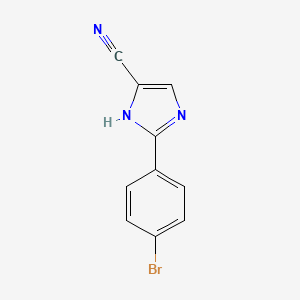
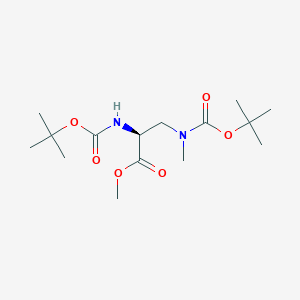
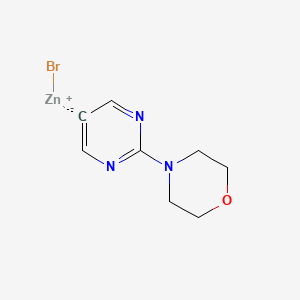
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
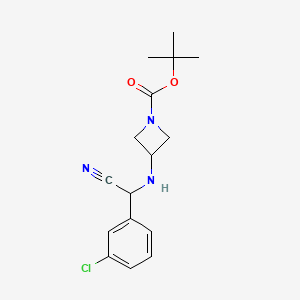
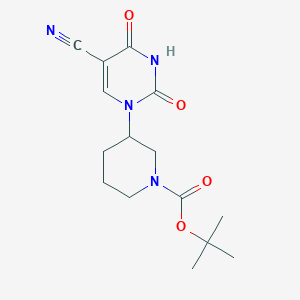
![2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane](/img/structure/B14885267.png)
![7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14885285.png)
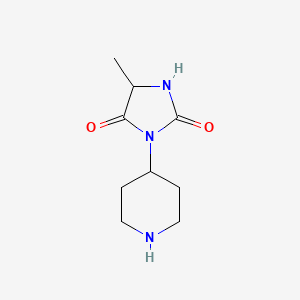
![6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14885291.png)
